molecular formula C14H17FN4O2S B2853080 5-fluoro-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1170455-93-2

5-fluoro-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2853080
CAS No.: 1170455-93-2
M. Wt: 324.37
InChI Key: FVHIVNOVBVZRSX-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide, also known as FMMEB, is a chemical compound that has been extensively studied for its potential use in scientific research. In

Mechanism of Action

The exact mechanism of action of 5-fluoro-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One advantage of using 5-fluoro-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. However, one limitation is that it may not be effective against all types of cancer cells and may have limited efficacy in certain contexts.

Future Directions

There are several potential future directions for research on 5-fluoro-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide. One area of interest is the development of more potent analogs of this compound that may be more effective against a wider range of cancer cells. Another area of interest is the development of combination therapies that incorporate this compound with other cancer drugs to increase efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases beyond cancer.

Synthesis Methods

The synthesis of 5-fluoro-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide involves several steps. First, 6-methylpyridazin-3-amine is reacted with 2-bromoethylamine hydrobromide to produce N-(2-((6-methylpyridazin-3-yl)amino)ethyl)amine. Next, this compound is reacted with 5-fluoro-2-methylbenzenesulfonyl chloride to produce this compound.

Scientific Research Applications

5-fluoro-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide has been studied for its potential use in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a therapeutic agent for various types of cancer.

Properties

IUPAC Name

5-fluoro-2-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2S/c1-10-3-5-12(15)9-13(10)22(20,21)17-8-7-16-14-6-4-11(2)18-19-14/h3-6,9,17H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHIVNOVBVZRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCNC2=NN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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